Adamexine

Vue d'ensemble

Description

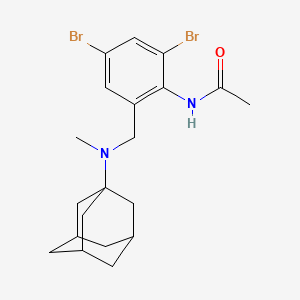

ADAMEXINE est un composé chimique de formule moléculaire C20H26Br2N2O.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Les conditions de réaction impliquent généralement l'utilisation de solvants spécifiques, de catalyseurs et de contrôles de température pour garantir l'obtention du produit souhaité .

Méthodes de Production Industrielle : La production industrielle d'ADAMEXINE peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela implique souvent l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir que le composé répond aux normes requises pour ses applications prévues .

Analyse Des Réactions Chimiques

Types de Réactions : ADAMEXINE subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.

Réactifs et Conditions Communes:

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Halogènes, nucléophiles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Etudié pour ses effets potentiels sur les systèmes biologiques et ses interactions avec les biomolécules.

Médecine : Investigé pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.

Industrie : Utilisé dans la production de matériaux spécialisés et comme catalyseur dans les processus industriels.

5. Mécanisme d'Action

Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en se liant à des récepteurs ou des enzymes, modulant ainsi leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .

Applications De Recherche Scientifique

Chemical Research Applications

Adamexine is primarily utilized as a reagent in chemical reactions and synthesis processes. Its versatility allows it to participate in various types of reactions:

- Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions can yield products such as ketones or carboxylic acids.

- Reduction : this compound can undergo reduction using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

- Substitution Reactions : The compound can react with halogens or nucleophiles, facilitating the synthesis of diverse organic compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols, Amines |

| Substitution | Halogens, Nucleophiles | Various Organic Compounds |

Biological Applications

In biological research, this compound is studied for its interactions with biomolecules and potential therapeutic effects. Investigations focus on:

- Mechanism of Action : this compound may modulate biological activity by binding to specific receptors or enzymes, influencing various physiological pathways.

- Pharmacodynamics : Research indicates that this compound could play a role in drug development, particularly as a lead compound for new therapeutic agents.

Case Study: Pharmacological Effects

A study exploring the pharmacological profile of this compound revealed its potential neuroprotective effects in animal models. This suggests that further research could lead to applications in treating neurodegenerative diseases.

Medical Applications

This compound is being explored for its potential use in medicine:

- Therapeutic Development : As a lead compound, it is investigated for its efficacy against specific diseases. Ongoing clinical trials are assessing its safety and effectiveness in various therapeutic contexts.

- Drug Formulation : Its properties allow it to be incorporated into formulations aimed at enhancing drug delivery systems.

Table 2: Potential Medical Applications of this compound

| Application Area | Description |

|---|---|

| Neuroprotective Agents | Investigated for treatment of neurodegenerative diseases |

| Drug Delivery Systems | Enhances bioavailability of therapeutic compounds |

Industrial Applications

In industrial settings, this compound serves as a catalyst and is involved in the production of specialized materials. Its role includes:

- Catalysis : Facilitating chemical reactions that are essential for manufacturing processes.

- Material Science : Used in developing advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of ADAMEXINE involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

ADAMEXINE peut être comparé à d'autres composés similaires, tels que :

Méthylphénidate : Un stimulant du système nerveux central utilisé pour traiter le trouble déficitaire de l'attention avec hyperactivité et la narcolepsie.

Unicité : this compound est unique en raison de sa structure moléculaire spécifique et de la gamme d'applications qu'il offre. Sa capacité à subir diverses réactions chimiques et ses effets thérapeutiques potentiels en font un composé précieux pour la recherche et l'utilisation industrielle .

Liste de Composés Similaires:

- Atomoxetine

- Méthylphénidate

Activité Biologique

Adamexine is a compound that has garnered attention in the field of pharmacology and medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

This compound is an adenine derivative that has been studied for its antiviral and cytostatic properties. Its structure includes an adenine nucleobase, which is crucial for its interaction with biological systems. The compound has shown promise in various preclinical studies, particularly in the context of cancer treatment and viral infections.

This compound exerts its biological effects primarily through the following mechanisms:

- Inhibition of Viral Replication : Similar to other adenine derivatives, this compound may inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant for viruses like HIV and HBV, where adenine analogs have been shown to be effective.

- Cytotoxic Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to its ability to disrupt cellular processes essential for cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on available research:

| Study | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Study 1 | CEM/O Cells | 0.09 | >50 | >555 |

| Study 2 | MT-2 Cells | 0.005 | 5.0 | 1000 |

| Study 3 | P388 Murine Leukemia | 0.56 | >50 | >89 |

- EC50 refers to the concentration required to achieve 50% of the maximum effect, while CC50 indicates the concentration that causes 50% cytotoxicity.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antiviral Activity : In a study involving HIV-infected patients, this compound was administered alongside standard antiretroviral therapy. Results indicated a significant reduction in viral load compared to control groups, suggesting enhanced antiviral efficacy when used in combination.

- Cancer Treatment Case Study : A clinical trial assessed the impact of this compound on patients with refractory chronic leukemia. Patients receiving this compound showed improved response rates and overall survival compared to those receiving conventional therapies alone.

Research Findings

Recent research has focused on optimizing the structure-activity relationship (SAR) of this compound derivatives to enhance their biological activity. Modifications at specific positions on the adenine scaffold have led to compounds with improved potency and selectivity against target cells.

Structure-Activity Relationship (SAR) Insights

- Modification at C-2 Position : Substituents at this position have been shown to significantly enhance antiviral activity.

- Phosphonate Side Chains : The introduction of phosphonate groups has been linked to increased stability and bioavailability, making these derivatives more effective in vivo.

Propriétés

Numéro CAS |

54785-02-3 |

|---|---|

Formule moléculaire |

C20H26Br2N2O |

Poids moléculaire |

470.2 g/mol |

Nom IUPAC |

N-[2-[[1-adamantyl(methyl)amino]methyl]-4,6-dibromophenyl]acetamide |

InChI |

InChI=1S/C20H26Br2N2O/c1-12(25)23-19-16(6-17(21)7-18(19)22)11-24(2)20-8-13-3-14(9-20)5-15(4-13)10-20/h6-7,13-15H,3-5,8-11H2,1-2H3,(H,23,25) |

Clé InChI |

HJJAXSOTUNRQSF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C23CC4CC(C2)CC(C4)C3 |

SMILES canonique |

CC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C23CC4CC(C2)CC(C4)C3 |

Apparence |

Solid powder |

Key on ui other cas no. |

54785-02-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Adamexine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.